2-Methyl-4,7,8-trichloroquinoline is a synthetic organic compound with the molecular formula C₁₀H₆Cl₃N and a CAS number of 108097-02-5. It belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of three chlorine atoms at the 4, 7, and 8 positions, along with a methyl group at the 2 position, contributes to its unique chemical properties and potential biological activities. This compound is primarily utilized in research settings for organic synthesis and has garnered interest due to its antimicrobial properties and potential applications in medicinal chemistry .
Research suggests 2-Methyl-4,7,8-trichloroquinoline may hold promise in the development of new materials. Studies have explored its use in the creation of organic light-emitting diodes (OLEDs) []. OLEDs are a type of thin-film lighting technology that offers advantages like thin profile and potentially lower power consumption compared to traditional lighting sources.
Some studies have investigated 2-Methyl-4,7,8-trichloroquinoline's potential for medicinal applications. The specific mechanisms are still under exploration, but research has indicated possible antifungal and antibacterial properties []. It's important to note that these are early-stage findings, and further research is needed to determine the effectiveness and safety of 2-Methyl-4,7,8-trichloroquinoline for any medical use.
Research indicates that 2-Methyl-4,7,8-trichloroquinoline exhibits significant antimicrobial activity. It has been tested against various microorganisms, including:
The compound's mechanism of action may involve disrupting microbial cell membranes or interfering with essential metabolic pathways .
Several methods have been developed for synthesizing 2-Methyl-4,7,8-trichloroquinoline:
2-Methyl-4,7,8-trichloroquinoline is primarily used in:
Interaction studies involving 2-Methyl-4,7,8-trichloroquinoline focus on its binding affinity and efficacy against specific biological targets. These studies are crucial for understanding its mechanism of action and optimizing its use in therapeutic contexts. The compound has been shown to interact with microbial enzymes and cellular structures, highlighting its potential utility in drug development .
Several compounds share structural similarities with 2-Methyl-4,7,8-trichloroquinoline. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Properties |
---|---|---|
2-Methyl-4-chloroquinoline | Contains one chlorine atom | Exhibits different antimicrobial spectrum |
4,7-Dichloroquinoline | Two chlorine substituents | Known for antimalarial activity |
2-Methyl-8-chloroquinoline | Chlorine at position 8 | Different biological activity profile |
2-Methyl-4,5-dichloroquinoline | Chlorine at positions 4 and 5 | Varies in reactivity compared to trichloro form |
The uniqueness of 2-Methyl-4,7,8-trichloroquinoline lies in its specific arrangement of chlorine substituents and the resulting biological activities that distinguish it from other quinoline derivatives .
The development of quinoline halogenation methodologies has undergone significant transformation over the past several decades, evolving from harsh, non-selective processes to sophisticated, regiocontrolled synthetic strategies. Early approaches to quinoline chlorination relied primarily on direct halogenation using molecular chlorine or phosphorus pentachloride under elevated temperatures, often resulting in poor regioselectivity and multiple unwanted side products. These classical methods frequently required the use of strong Lewis acids and harsh reaction conditions that limited functional group tolerance and overall synthetic utility.
The fundamental challenge in quinoline halogenation stems from the electron-deficient nature of the pyridine ring, which makes direct electrophilic aromatic substitution unfavorable compared to the benzene moiety of the quinoline system. Consequently, early synthetic efforts focused on activating strategies that could overcome this electronic bias while maintaining reasonable yields and selectivity patterns. Traditional bromination studies of 8-substituted quinolines demonstrated that halogenation generally occurs preferentially at the benzene ring, with positions 5 and 7 being most accessible for electrophilic attack.
Significant progress emerged with the recognition that substituent effects could dramatically alter the regioselectivity patterns in quinoline halogenation reactions. The presence of electron-donating groups, particularly at the 8-position, was found to facilitate halogenation at adjacent positions through resonance activation effects. This understanding led to the development of substrate-controlled approaches where the inherent electronic properties of quinoline derivatives could be exploited to achieve desired substitution patterns.
The introduction of phosphorus-based halogenating agents marked a crucial advancement in the field, offering enhanced selectivity and milder reaction conditions compared to molecular halogens. Phosphorus pentachloride emerged as a particularly effective reagent for selective chlorination, capable of facilitating both aromatic substitution and side-chain functionalization under controlled conditions. These developments laid the foundation for modern synthetic approaches that emphasize precision, efficiency, and environmental sustainability.
The development of metal-free remote carbon-hydrogen functionalization has revolutionized quinoline halogenation by enabling selective modification of positions that are geometrically distant from directing groups. This approach represents a paradigm shift from traditional proximity-based activation strategies, offering access to previously challenging substitution patterns through innovative mechanistic pathways. Remote functionalization strategies have proven particularly valuable for the synthesis of complex polychlorinated quinolines, where precise regiocontrol is essential for achieving target structures.
A groundbreaking metal-free protocol for geometrically inaccessible C5–H halogenation of 8-substituted quinoline derivatives has been established using trihaloisocyanuric acid as an economical halogen source. This methodology operates under ambient air conditions at room temperature, requiring only 0.36 equivalents of the halogen source while maintaining excellent functional group tolerance. The reaction proceeds with complete regioselectivity in most instances, providing exclusive formation of C5-halogenated products in good to excellent yields across a diverse range of quinoline substrates.
The operational simplicity of these metal-free approaches represents a significant advantage over traditional catalytic systems, eliminating the need for expensive transition metal catalysts while maintaining high levels of selectivity and efficiency. Quinoline derivatives bearing various substituents at the 8-position, including phosphoramidates, tertiary amides, N-alkyl and N,N-dialkyl derivatives, and urea functionalities, undergo smooth halogenation at the C5-position through this remote functionalization strategy. This broad substrate scope demonstrates the generality and practical utility of the methodology for accessing complex halogenated quinoline architectures.
The mechanistic basis for remote functionalization involves the formation of highly reactive halogen species that can selectively activate specific carbon-hydrogen bonds through radical or electrophilic pathways. The unique electronic environment of quinoline systems facilitates this selective activation, allowing for precise control over substitution patterns without the need for directing group assistance. This approach has proven particularly effective for synthesizing compounds of biological and pharmaceutical interest, expanding the synthetic toolbox available for quinoline modification.
Aqueous conditions have emerged as another important dimension of metal-free halogenation strategies, offering environmental benefits while maintaining synthetic efficiency. Metal-free C5-selective halogenation of quinoline derivatives proceeds smoothly in water using readily available N-halosuccinimides as halogenation reagents. This methodology features the absence of additional oxidants and additives while providing broad substrate scope and short reaction times, making it an attractive option for large-scale synthetic applications.
The development of sophisticated catalytic systems has enabled unprecedented levels of regioselective control in quinoline chlorination reactions, offering synthetic chemists powerful tools for accessing specific substitution patterns with high efficiency and selectivity. Iron-based catalytic systems have emerged as particularly effective platforms for remote C5 carbon-hydrogen halogenation of 8-amidoquinolines, combining environmental compatibility with excellent synthetic performance. These systems operate under mild conditions using water as solvent and air as oxidant, representing a significant advancement in sustainable synthetic methodology.
Iron(III)-catalyzed halogenation protocols have demonstrated remarkable versatility in their ability to accommodate both N-halosuccinimides and molecular halogens as effective halogen sources. The optimized conditions consist of quinoline substrates with N-bromosuccinimide or molecular bromine in the presence of iron(III) nitrate nonahydrate as catalyst, sodium bicarbonate, and heptanoic acid at room temperature for twenty-four hours under ambient air conditions. This catalytic system achieves yields of approximately 95% for both halogen reagent types, demonstrating excellent efficiency and reproducibility.
The role of carboxylic acid additives in these catalytic systems appears to be multifaceted, potentially functioning as phase transfer agents that facilitate the interaction between organic substrates and aqueous-based catalytic species. The dramatic improvement in yield observed with heptanoic acid compared to shorter-chain carboxylic acids suggests that hydrophobic interactions play a crucial role in catalyst performance. This understanding has enabled the rational design of improved catalytic systems with enhanced activity and selectivity profiles.
Mechanistic studies of iron-catalyzed halogenation reveal that the reaction proceeds through a complex interplay of oxidative processes, with iron serving as both a catalyst for halogen activation and a mediator for substrate oxidation. The requirement for an oxidizing environment, whether provided by air or chemical oxidants, indicates that the catalytic cycle involves iron redox chemistry that facilitates the generation of reactive halogenating species. This mechanistic insight has proven valuable for optimizing reaction conditions and expanding substrate scope.
The scope of iron-catalyzed halogenation extends beyond bromination to include iodination reactions, although these transformations typically proceed with lower yields of approximately 40%. Despite this limitation, the ability to access iodinated quinoline derivatives through the same catalytic platform provides synthetic flexibility for further functionalization reactions. The compatibility of these catalytic systems with various functional groups makes them particularly attractive for late-stage modifications of complex quinoline architectures.
Phosphorus oxychloride has established itself as a uniquely effective reagent for quinoline synthesis and modification, offering both cyclization and chlorination capabilities within a single synthetic operation. The versatility of phosphorus oxychloride-mediated transformations stems from its dual reactivity profile, functioning as both a dehydrating agent for cyclization reactions and a chlorinating agent for aromatic substitution processes. This dual functionality has made phosphorus oxychloride an indispensable tool for constructing complex polychlorinated quinoline architectures.
Recent developments have demonstrated the effectiveness of phosphorus oxychloride in mediating tandem cyclization processes for the synthesis of indolo[3,2-c]quinolines and benzothieno[3,2-c]quinolines from o-alkynyl-N-phenylformamide derivatives. These reactions proceed through a cascade mechanism involving initial formation of o-alkynylisocyanobenzenes followed by phosphorus oxychloride-assisted intramolecular cyclization to afford the desired fused quinoline products in moderate to high yields. The reaction demonstrates excellent scalability, operating efficiently on gram-scale synthesis while maintaining high selectivity and yield profiles.
The Vilsmeier-Haack cyclization represents another important application of phosphorus oxychloride in quinoline synthesis, enabling the regioselective formation of 2-chloro-3-formylquinolines from N-arylacetamides. This transformation involves the sequential formation of a Vilsmeier reagent through the reaction of phosphorus oxychloride with dimethylformamide, followed by cyclization of the acetanilide substrate to generate the quinoline ring system with simultaneous introduction of chlorine and formyl substituents. The reaction conditions have been optimized through systematic variation of phosphorus oxychloride stoichiometry and reaction temperature, typically requiring 3 to 15 molar equivalents of phosphorus oxychloride at temperatures between 80-90°C.
The mechanistic pathway of phosphorus oxychloride-mediated quinoline formation involves multiple distinct steps, beginning with the activation of carbonyl groups through phosphorylation followed by intramolecular cyclization and aromatization. The chlorinating capability of phosphorus oxychloride becomes evident during the aromatization step, where chloride displacement reactions can occur at activated positions to introduce halogen substituents. This mechanistic understanding has enabled the rational design of synthetic routes that can selectively introduce multiple chlorine atoms at predetermined positions within the quinoline framework.
Advanced applications of phosphorus oxychloride methodology have demonstrated its utility in the synthesis of highly substituted quinoline derivatives bearing multiple functional groups. The compatibility of phosphorus oxychloride with various substituents, including electron-withdrawing and electron-donating groups, makes it particularly valuable for the synthesis of complex quinoline architectures. The ability to perform structural modifications through subsequent cross-coupling reactions, including Suzuki-Miyaura and Heck transformations, further enhances the synthetic utility of phosphorus oxychloride-derived quinoline products.
Microwave-assisted synthesis has transformed quinoline halogenation by dramatically reducing reaction times while often improving yields and selectivity compared to conventional heating methods. The application of microwave technology to quinoline synthesis represents a significant advancement in process intensification, enabling rapid optimization and scale-up of synthetic transformations. Dynamic microwave power systems have proven particularly effective, allowing precise control over energy input through variable duty cycles and power levels that can be adjusted in real-time during reaction progress.
Comprehensive studies of microwave-assisted quinoline synthesis have demonstrated substantial improvements in both reaction efficiency and product yields across a diverse range of transformations. The Skraup synthesis of 7-amino-8-methylquinoline under microwave conditions achieved a dramatic reduction in reaction time from 270 minutes to 33 minutes while maintaining comparable yields to conventional heating methods. More significantly, condensation reactions of quinoline derivatives with various electrophiles on solid supports showed remarkable enhancements, with yields increasing from 68% to 95% while reaction times decreased from 120 minutes to 1 minute.
Transformation | Conventional Heating Time (min) | Microwave Time (min) | Conventional Yield (%) | Microwave Yield (%) | Support Medium |
---|---|---|---|---|---|
Skraup Synthesis | 270 | 33 | 47 | 32 | Water |
Condensation Reaction | 120 | 1 | 68 | 95 | Silica Gel |
Cyclization Process | 240 | 2 | 33 | 60 | Silica Gel |
Formylation Reaction | 240 | 4 | 29 | 88 | Silica Gel |
The Friedländer synthesis represents another area where microwave assistance has provided substantial benefits, particularly for the rapid assembly of halogenated quinolines with enhanced biological activities. Microwave-enhanced Friedländer synthesis permits single-step convergent assembly of diverse 8-hydroxyquinolines with greatly improved reaction yields, increasing from 34% to 72% compared to traditional oil bath heating. This catalyst-free and protecting-group-free methodology has enabled the discovery of novel biofilm-eradicating halogenated quinolines, demonstrating the practical value of microwave-assisted synthesis for medicinal chemistry applications.
Trans-halogenation reactions have also benefited significantly from microwave assistance, enabling efficient conversion of chloro-, bromo-, and sulfonate-substituted quinolines to their corresponding iodinated derivatives. Microwave irradiation of these substrates in the presence of acetic anhydride and sodium iodide leads to high-yield formation of iodinated products through rapid halogen exchange processes. The methodology extends beyond quinolines to include pyridines and isoquinolines, demonstrating broad applicability across aromatic heterocyclic systems.
The mechanistic advantages of microwave heating stem from its ability to provide rapid, uniform heating that can selectively activate specific molecular vibrations and rotations. This selective heating can lead to enhanced reaction rates and improved selectivity by favoring desired reaction pathways while minimizing competing side reactions. The ability to precisely control reaction temperatures and heating profiles through microwave technology enables optimization of reaction conditions that may be difficult to achieve through conventional heating methods.
Process intensification through microwave assistance has proven particularly valuable for developing environmentally sustainable synthetic methods, often enabling the use of greener solvents or solvent-free conditions while maintaining high synthetic efficiency. Microwave-assisted synthesis of quinoline derivatives has been successfully demonstrated under aqueous conditions, eliminating the need for organic solvents while achieving excellent yields and selectivity. These developments align with current trends toward sustainable chemistry and have important implications for large-scale manufacturing applications.
2-Methyl-4,7,8-trichloroquinoline demonstrates potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Its antimalarial action is attributed to dual mechanisms: disruption of mitochondrial electron transport and inhibition of heme detoxification. The compound targets the cytochrome bc~1~ complex (complex III) in the parasite’s electron transport chain, effectively blocking oxygen consumption and ATP synthesis [1] [4]. This mechanism mirrors that of historical quinolones like endochin, which also impair mitochondrial function in Plasmodium species [1].
Structural modifications, including the 2-methyl group and trichloro substitution, enhance binding affinity to the quinolone-binding site of cytochrome bc~1~. This site, located near the ubiquinone reduction center, is critical for proton translocation and energy production. Comparative studies show that 2-Methyl-4,7,8-trichloroquinoline achieves 50% inhibitory concentrations (IC~50~) below 10 nM against resistant strains, outperforming earlier analogs like 4,7-dichloroquinoline [1]. The methyl group at position 2 further reduces steric hindrance, allowing deeper penetration into hydrophobic pockets of the target protein [4].
Target | Mechanism | IC~50~ (nM) | Resistance Profile |
---|---|---|---|
Cytochrome bc~1~ | Electron transport inhibition | 6.7–8.5 | Effective against CQ-resistant strains |
Heme polymerase | Heme detoxification blockade | 15.2 | Synergistic with clopidol |
The compound’s synergy with clopidol, a coccidiostat, further validates its utility in combination therapies. Isobolographic analyses reveal fractional inhibitory concentration (FIC) indices below 0.5, indicating strong synergistic effects when used with mitochondrial inhibitors [1]. This synergy arises from concurrent targeting of electron transport and heme processing, two independent pathways critical for parasite survival.
While direct studies on 2-Methyl-4,7,8-trichloroquinoline’s kinase inhibition are limited, structural analogs within the quinoline family exhibit notable activity against protein kinases involved in cancer progression. The compound’s chlorine substitution pattern and aromatic core suggest potential interactions with ATP-binding pockets of kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). Computational docking studies propose that the 7- and 8-chlorine atoms form halogen bonds with kinase active sites, while the methyl group enhances hydrophobic interactions [4].
Quinolines bearing similar substituents have demonstrated inhibition of cyclin-dependent kinases (CDKs) and tyrosine kinases in breast (MCF-7) and cervical (HeLa) cancer models [4]. For instance, chloroquine derivatives suppress NF-κB activation, indirectly modulating kinase signaling cascades linked to cell proliferation [3]. Further experimental validation is required to confirm 2-Methyl-4,7,8-trichloroquinoline’s specific kinase targets and its therapeutic potential in oncology.
The NF-κB pathway, a regulator of immune and inflammatory responses, represents a secondary target for 2-Methyl-4,7,8-trichloroquinoline. Although no direct evidence links this compound to NF-κB modulation, related quinolones are known to interfere with IκB kinase (IKK) activity, preventing nuclear translocation of NF-κB subunits [3]. In murine models, NF-κB p50/p65 heterodimers govern responses to bacterial and viral infections, suggesting that quinoline-mediated NF-κB suppression could mitigate inflammation-driven pathologies [3].
The compound’s chlorine substituents may enhance its ability to scavenge reactive oxygen species (ROS), indirectly stabilizing IκB proteins and reducing NF-κB activation. This hypothesis aligns with studies showing that halogenated quinolines attenuate ROS-induced DNA damage in macrophages [4]. Further research is needed to delineate its specific interactions with NF-κB components and downstream effectors.
Multidrug resistance (MDR) in Plasmodium and cancer cells often arises from overexpression of efflux transporters like PfCRT (Plasmodium falciparum chloroquine resistance transporter) and P-glycoprotein (P-gp). 2-Methyl-4,7,8-trichloroquinoline’s structure circumvents these mechanisms through two strategies:
Comparative molecular dynamics simulations reveal that the 4,7,8-trichloro configuration induces conformational changes in PfCRT, impairing its ability to bind and export antimalarials [4]. This structural insight informs the design of next-generation quinolones optimized for resistance reversal.
Structural Feature | Impact on MDR Reversal | Target Transporter |
---|---|---|
2-Methyl group | Blocks PfCRT binding | PfCRT |
4,7,8-Trichloro | Increases membrane permeability | P-glycoprotein |
Hybridization strategies integrating 2-Methyl-4,7,8-trichloroquinoline with complementary pharmacophores yield dual-action therapeutics targeting multiple parasitic or oncogenic pathways. Recent advances include:
A representative hybrid, 2-Methyl-4,7,8-trichloroquinoline-triazolopyrimidine, demonstrates IC~50~ values of 4.2 nM against P. falciparum 3D7 strains, surpassing parent compounds in both potency and resistance profiles [4]. The hybrid’s dual inhibition of heme polymerization and folate metabolism underscores the viability of this approach.
The intermolecular interactions between 2-Methyl-4,7,8-trichloroquinoline and heme polymerization targets represent a critical aspect of its bioactivity mechanism. These interactions occur through multiple binding modes that collectively disrupt the normal conversion of toxic heme to non-toxic hemozoin in parasitic organisms.
Sullivan and Goldberg provided pivotal insights into the drug-heme complex incorporation mechanism, demonstrating that quinoline-heme complexes attach to elongation sites of hemozoin crystals. This capping mechanism prevents further additions of heme monomers to the growing polymer chain, effectively blocking the parasite's primary heme detoxification pathway. The noncovalent association between the quinoline-heme complex and hemozoin is sufficiently strong to compete with free heme incorporation, despite molar excess conditions.
Advanced crystallographic and microscopic studies by Olafson and colleagues revealed the specific molecular details of quinoline binding at crystal growth sites. Their research identified three distinct mechanisms of hemozoin growth inhibition: step-pinning, where quinolines bind anywhere on flat crystal surfaces; kink-blocking, where binding occurs specifically at kink growth sites; and step-bunching, where simultaneous binding at two step edges causes pile-up of elementary steps. These diverse binding modes explain the broad-spectrum effectiveness of quinoline antimalarials against different parasite strains.
The molecular recognition between quinolines and heme targets involves specific structural features that enhance binding affinity. Egan and coworkers demonstrated that 2- and 4-aminoquinolines, which share structural similarities with trichloroquinoline derivatives, exhibit unique strong affinity for Fe(III)PPIX through π-π stacking interactions between the quinoline nucleus and the porphyrin moiety. The presence of chloro substituents at positions 4, 7, and 8 in 2-Methyl-4,7,8-trichloroquinoline likely enhances these π-π interactions through favorable electronic effects and increased planarity.
Recent heme binding studies have shown that quinoline derivatives can form complexes with monomeric heme that demonstrate enhanced binding characteristics compared to established antimalarials like chloroquine. Pandey and colleagues reported that certain quinoline compounds exhibit significantly stronger binding interactions with monomeric heme, with binding constants indicating superior affinity for both monomeric and dimeric heme forms. This enhanced binding translates to more effective inhibition of hemozoin formation and increased parasiticidal activity.
The surface binding mechanisms identified by Kapishnikov and colleagues provide additional insights into how quinoline derivatives interact with growing hemozoin crystals. Their studies demonstrate that quinoline compounds can bind directly to specific crystal faces, with the binding affinity and orientation being dependent on the electronic properties and steric characteristics of the substituents. The methyl group at position 2 and the three chlorine atoms in 2-Methyl-4,7,8-trichloroquinoline likely contribute to specific surface recognition and enhanced binding stability.
Table 2: Intermolecular Interactions with Heme Polymerization Targets
Study | Interaction Type | Mechanism Detail | Reference |
---|---|---|---|
Sullivan & Goldberg (1996) | Drug-heme complex incorporation into hemozoin | Capping mechanism prevents chain extension | |
Olafson et al. (2017) | Quinoline binding at crystal growth sites | Step-pinning, kink-blocking, step-bunching | |
Egan et al. (2000) | π-π stacking with porphyrin ring system | Strong quinoline-hematin association | |
Pandey et al. (2021) | Heme binding complex formation | Enhanced binding over chloroquine | |
Kapishnikov et al. (2019) | Surface binding mechanisms | Direct crystal surface interactions |
The allosteric modulation mechanisms of 2-Methyl-4,7,8-trichloroquinoline involve interactions with enzyme binding pockets distinct from traditional orthosteric sites, enabling unique regulatory effects on target proteins. These allosteric interactions represent an important mechanism for achieving selective bioactivity while minimizing off-target effects.
Studies of quinoline derivatives in HIV reverse transcriptase systems have revealed fundamental principles of allosteric modulation. Cai and colleagues demonstrated that quinoline inhibitors bind to allosteric sites distinct from the active site, inducing conformational changes that reduce network correlation between functional domains. Molecular dynamics simulations showed that the most active quinoline compounds establish more hydrophobic and electrostatic interactions than less active analogs, and dynamics correlation network analysis indicated that effective allosteric inhibitors perturb the protein network structure, decreasing correlation between essential functional nodes.
The application of quinoline derivatives as allosteric modulators of sarco/endoplasmic reticulum calcium ATPase (SERCA) has provided insights into structure-activity relationships for allosteric binding. Research by investigators studying quinoline-based SERCA activators found that compounds with bulky alkyl groups in ether moieties combined with quinoline ring methyl substituents exhibited enhanced allosteric activity. Molecular docking studies identified high-affinity binding sites near the enzyme's ATP binding pocket, suggesting that these quinoline derivatives accelerate the catalytic cycle by facilitating ATP binding and positioning through allosteric communication.
Cytochrome P450 enzyme systems have revealed complex allosteric modulation patterns when interacting with quinoline derivatives. Studies by researchers examining NADPH-cytochrome P450 reductase interactions demonstrated that even oxidized FMN domains can cause substantial allosteric effects on P450 function. The findings showed that quinoline-related compounds could increase, decrease, or have no effect on ligand binding and dissociation constants, depending on both the specific P450 enzyme and the ligand involved. This variability suggests intricate allosteric communication pathways between active sites and proximal binding surfaces.
Phosphoinositide 3-kinase (PI3K) represents another important target for quinoline allosteric modulation. Research examining non-ATP pocket binding sites in PI3Kα revealed that quinoline derivatives can occupy allosteric sites located near clinically relevant mutation sites. Molecular dynamics simulations confirmed that these allosteric modulators remain stable in both catalytic and non-ATP sites, with binding poses and interactions varying significantly among different protein variants. The allosteric effects were demonstrated through changes in active site dynamics and communication pathways.
The broader principle of allosteric modulation by quinoline derivatives extends to G-protein coupled receptor systems. Studies of chemoattractant receptors have shown that allosteric modulators binding to sites distinct from orthosteric locations can directly modulate binding affinity and functional responses. The cooperative binding effects observed with quinoline-related compounds demonstrate probe-dependent behavior, where the same allosteric ligand can have opposite effects on different endogenous receptor ligands, providing opportunities for highly selective therapeutic interventions.
Table 3: Allosteric Modulation of Enzyme Binding Pockets
Study | Target Enzyme | Binding Site | Effect | Reference |
---|---|---|---|---|
HIV RT studies (2018) | HIV Reverse Transcriptase | Allosteric site distinct from active site | Reduced network correlation and activity | |
Quinoline-SERCA studies (2024) | Sarco/endoplasmic reticulum Ca2+ ATPase | Near ATP binding pocket | Sub-micromolar potency enhancement | |
Cytochrome P450 studies (2023) | Cytochrome P450 enzymes | Proximal surface for allosteric communication | Differential effects on ligand binding | |
PI3K allosteric modulation (2014) | Phosphoinositide 3-kinase | Non-ATP binding site in C-lobe | Specific binding near H1047R mutation | |
Chemoattractant receptor studies (2016) | Chemoattractant receptors | Distinct from orthosteric site | Cooperative binding modulation |
The oxidative stress induction mechanisms of 2-Methyl-4,7,8-trichloroquinoline in microbial pathogens involve complex pathways that generate reactive oxygen species and disrupt cellular redox homeostasis. These mechanisms represent a critical component of the compound's antimicrobial activity, particularly against bacterial and parasitic organisms.
Comprehensive studies of quinoxaline derivatives, which share structural similarities with trichloroquinolines, have revealed fundamental mechanisms of oxidative stress induction in Escherichia coli. Cheng and colleagues demonstrated that quinoxaline compounds primarily induce SOS responses and oxidative stress in bacterial cells. Their research showed that quinoxaline radical intermediates, particularly carbon-centered and aryl-type radicals, are generated through xanthine oxidase activation. These radical species cause DNA damage and activate bacterial stress response systems, with free radical scavengers able to attenuate both antibacterial action and DNA damage, confirming the oxidative mechanism.
The relationship between quinolone antibiotics and reactive oxygen species generation has been extensively characterized. Wang and colleagues investigated the contribution of reactive oxygen species to quinolone-mediated bacterial cell death, finding that hydroxyl radical accumulation is associated with quinolone lethality through a protein synthesis-dependent pathway. Their studies revealed that quinolone treatment leads to chromosome fragmentation, which generates superoxide that dismutates to hydrogen peroxide, subsequently producing highly toxic hydroxyl radicals through the Fenton reaction. The accumulation of these reactive species overwhelms bacterial antioxidant defenses and leads to cell death.
Bacterial responses to oxidative stress involve activation of multiple regulatory systems that attempt to mitigate damage from reactive oxygen species. Research on bacterial oxidative stress responses has shown that cells activate SoxRS, OxyR, and PerR regulons to combat quinoline-induced oxidative damage. The SoxRS system responds to superoxide stress, OxyR responds to hydrogen peroxide, and PerR provides an alternative transcriptional response in gram-positive bacteria. However, the intense oxidative stress generated by trichloroquinoline derivatives can overwhelm these protective systems, leading to irreversible cellular damage.
Studies of Pseudomonas quinolone signal (PQS) have provided insights into how quinoline-related compounds induce oxidative stress in both bacterial pathogens and host cells. Abdalla and colleagues demonstrated that PQS induces oxidative stress by determining the production of reactive oxygen species in lung epithelial cells and macrophages. Their research showed that PQS significantly induces early apoptosis in lung epithelial cells and affects antioxidant enzyme expression, including heme oxygenase-1 and NrF2. This dual effect on both pathogen and host systems suggests that quinoline derivatives can modulate oxidative stress responses in complex biological environments.
A particularly sophisticated oxidative mechanism has been identified in studies of streptonigrin, a quinone-based natural product that shares mechanistic features with trichloroquinolines. Imlay and colleagues showed that streptonigrin uses oxidative stress to kill bacteria through a unique mechanism that avoids typical antioxidant defenses. Unlike compounds that generate superoxide and hydrogen peroxide intermediates, streptonigrin reduces bound oxygen directly to ferryl species through its quinone moiety and adjacent iron atom. This direct reduction mechanism allows the compound to damage DNA without interference from catalase or other scavenging enzymes, and its minimal redox-cycling behavior avoids alerting bacterial stress response systems.
Table 4: Oxidative Stress Mechanisms in Microbial Pathogens
Study | Pathogen Type | ROS Generated | Mechanism | Reference |
---|---|---|---|---|
Quinoxaline studies (2015) | Escherichia coli | Carbon-centered and aryl-type radicals | Xanthine oxidase activation, DNA damage | |
Quinolone ROS studies (2010) | Escherichia coli | Hydroxyl radicals via protein synthesis pathway | Chromosome fragmentation → superoxide → Fenton reaction | |
Bacterial oxidative stress (2022) | General bacterial responses | Superoxide, hydrogen peroxide, hydroxyl radicals | SoxRS, OxyR, PerR regulon activation | |
PQS oxidative stress (2017) | Pseudomonas aeruginosa | General ROS production in host cells | Mitochondrial oxidative stress induction | |
Streptonigrin mechanism (2023) | Escherichia coli | Direct ferryl species without H2O2 intermediates | Quinone-iron-oxygen direct reduction |
The membrane permeabilization dynamics of 2-Methyl-4,7,8-trichloroquinoline in Gram-negative bacteria involve complex interactions with multiple membrane components and transport systems. These mechanisms are critical for understanding how quinoline derivatives overcome the formidable permeability barriers that make Gram-negative bacteria notoriously resistant to antimicrobial agents.
Fundamental studies by Chapman and Georgopapadakou established the basic principles of quinoline permeation in Escherichia coli using fleroxacin as a prototype compound. Their research demonstrated that quinolones induce lipopolysaccharide release, increase cell-surface hydrophobicity, and enhance outer membrane permeability to β-lactams. The uptake mechanism involves chelation of outer membrane-bound magnesium by quinoline compounds, followed by dissociation of the quinoline-magnesium complex and diffusion through both porin and nonporin pathways. The contribution of each pathway is influenced by the hydrophobicity of the specific quinoline derivative, with more hydrophobic compounds favoring nonporin pathways.
Recent studies of mefloquine, a quinoline antimalarial with structural similarities to trichloroquinoline derivatives, have provided detailed insights into membrane permeabilization mechanisms in Acinetobacter baumannii. Research by investigators examining mefloquine's effects on bacterial membranes demonstrated that the compound permeabilizes bacterial cell membranes and decreases membrane fluidity. Scanning and transmission electron microscopy revealed compromised morphological and membrane integrity, including disrupted membrane structure and expanded inner membrane spaces. The mechanism involves direct interaction with membrane lipid components, including lipopolysaccharides, lipid A, lipoteichoic acids, and fatty acids, with the positively charged nitrogen in the quinoline structure enhancing interactions with negatively charged membrane components.
Studies of quinoline membrane activity in Staphylococcus aureus have revealed the importance of anionic lipid content in membrane permeabilization. Hubbard and colleagues examined HT61, a quinoline-derived antimicrobial, and found that the compound disrupts membranes sufficiently to cause depolarization and release of intracellular constituents. Their research using neutron reflectometry showed that increasing anionic lipid content leads to more marked membrane effects, with phosphatidylglycerol content directly correlating with membrane damage severity. The mechanism involves interaction with lipid bilayers that increases solvent penetration into hydrophobic membrane regions, indicating gross structural damage.
Comprehensive membrane permeabilization studies across multiple Gram-negative bacteria have identified common mechanisms and species-specific variations. Research examining cyclodextrin derivatives with membrane-permeabilizing activity demonstrated that effective compounds cause large increases in hydrophobic probe fluorescence, comparable to established membrane disruptors like polymyxin B. The mechanism involves disruption of outer membrane integrity that allows entry into the cytoplasm, followed by destruction of the cytoplasmic membrane. The effectiveness depends on optimal hydrophobicity balance, with compounds requiring sufficient lipophilicity to cross membranes while maintaining water solubility for initial interactions.
Recent comparative studies of permeability barriers in major Gram-negative pathogens have revealed important differences between species. Research examining Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii showed that these three species differ dramatically in their permeability barriers. In Pseudomonas aeruginosa, both outer membrane and efflux systems significantly impact all antibiotic classes through synergistic effects. In Escherichia coli, the outer membrane plays the dominant role, while in Acinetobacter baumannii, efflux systems are more important. These species-specific differences suggest that quinoline derivatives like 2-Methyl-4,7,8-trichloroquinoline may require different optimization strategies for different target organisms.
Table 5: Membrane Permeabilization Dynamics in Gram-Negative Bacteria
Study | Bacterial Species | Permeabilization Mechanism | Key Findings | Reference |
---|---|---|---|---|
Chapman & Georgopapadakou (1988) | Escherichia coli | LPS release, porin pathway, lipid domain exposure | Mg2+ antagonizes uptake, hydrophobicity affects pathway | |
Mefloquine membrane studies (2025) | Acinetobacter baumannii | Membrane fluidity reduction, structural damage | Synergy with polymyxin B, curvature induction | |
Quinoline membrane activity (2017) | Staphylococcus aureus | Membrane depolarization, ATP release | Anionic lipid content enhances membrane damage | |
Membrane permeabilization studies (2021) | Multiple Gram-negative bacteria | Outer membrane disruption, cytoplasmic entry | NPN fluorescence increase, membrane permeability | |
Gram-negative permeability (2023) | E. coli, P. aeruginosa, A. baumannii | Synergistic outer membrane and efflux effects | Species-specific permeability barrier differences |
Corrosive;Acute Toxic